3-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole
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Overview
Description
The compound “3-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The presence of a chlorophenyl group and a trifluoromethyl group may confer unique properties to this compound.
Scientific Research Applications
Structural Analysis and Molecular Interactions
The compound 3-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole, also found in variants like SC-560, has been studied extensively for its structural characteristics. In one study, the dihedral angles between the heterocycle and the chlorobenzene and methoxybenzene rings were precisely measured, emphasizing the importance of understanding molecular geometry for drug design and synthesis. The molecule's stability and potential for forming stable dosage formulations due to its dispersion-type intermolecular interactions were also noted (Long et al., 2009). Another structural analysis highlighted the dihedral angles formed by the pyrazole ring with chlorophenyl and other phenyl rings, contributing to the understanding of molecular conformations in crystalline structures (Dai et al., 2011).
Computational Drug Design
The compound has also been a subject of interest in the field of computational drug design. Studies have shown that modifications on the pyrazole scaffold can significantly impact the inhibition of protein kinases, a crucial aspect of drug development for various diseases. Computational studies provide insights into the drug-candidate properties and potential effects on the human body, underscoring the importance of simulation in drug discovery (Singh et al., 2009).
Antimicrobial and Anticancer Properties
Research has also delved into the antimicrobial and anticancer properties of pyrazole derivatives. Certain compounds synthesized from variants of 3-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole exhibited higher anticancer activity than reference drugs, and many showed good to excellent antimicrobial activity, highlighting the potential of these compounds in therapeutic applications (Hafez et al., 2016).
Spectroscopic Studies and Antimicrobial Potential
The compound's antimicrobial potential was further underscored through spectroscopic studies and molecular docking analysis. A novel derivative was synthesized and its molecular geometry, intramolecular interactions, and antimicrobial activity were comprehensively studied, providing valuable insights into the compound's therapeutic potential (Sivakumar et al., 2020).
Future Directions
The future directions for research on this compound would depend on its intended use or biological activity. Pyrazole derivatives are a focus of research in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, analgesic, antipyretic, antimicrobial, and anticancer activities .
properties
IUPAC Name |
3-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3N2/c11-7-3-1-6(2-4-7)8-5-9(16-15-8)10(12,13)14/h1-5H,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWZHKXOYAEAAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=C2)C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352686 |
Source
|
Record name | 3-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90352686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole | |
CAS RN |
142623-90-3 |
Source
|
Record name | 3-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90352686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-CHLOROPHENYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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